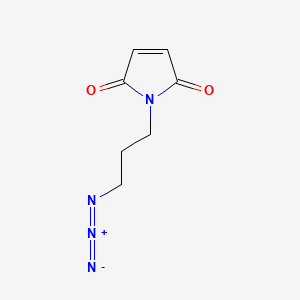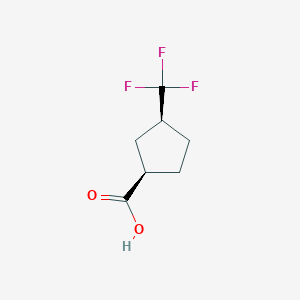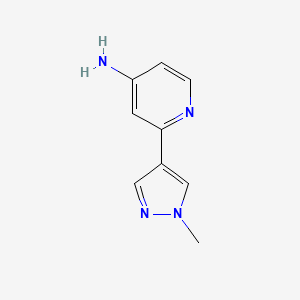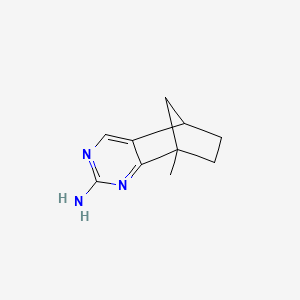
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the second position and a trimethylsilyl group at the fifth position
Métodos De Preparación
The synthesis of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-hydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-Amino-5-methylpyrimidine: Has a methyl group instead of a trimethylsilyl group, affecting its lipophilicity and biological activity.
2-Amino-5-chloropyrimidine:
The uniqueness of this compound lies in the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
59523-08-9 |
|---|---|
Fórmula molecular |
C7H13N3OSi |
Peso molecular |
183.28 g/mol |
Nombre IUPAC |
2-amino-5-trimethylsilyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)5-4-9-7(8)10-6(5)11/h4H,1-3H3,(H3,8,9,10,11) |
Clave InChI |
ABLUGIXEYNXLHS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CN=C(NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)






![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)



![1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)

